N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N'-(4-methoxyphenyl)thiourea
Overview
Description
“N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N’-(4-methoxyphenyl)thiourea” is a compound that belongs to the class of pyrazole-bearing compounds. These compounds are known for their diverse pharmacological effects, including potent antileishmanial and antimalarial activities .
Synthesis Analysis
The synthesis of similar compounds often starts from 4-chlorobenzoic acid. For instance, 10 new 5-(4-chlorophenyl)-N-substituted-N-1,3,4-thiadiazole-2-sulfonamide derivatives were synthesized in six steps. The process involved the esterification of 4-chlorobenzoic acid with methanol, followed by hydrazination, salt formation, and cyclization to afford 5-(4-chlorophenyl)-1,3,4-thiadiazole-2-thiol .Molecular Structure Analysis
The molecular structure of these compounds is typically confirmed by employing elemental microanalysis, FTIR, and 1H NMR techniques . The exact structure of “N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N’-(4-methoxyphenyl)thiourea” would require similar analysis.Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds include esterification, hydrazination, salt formation, and cyclization . Further reactions may be required to achieve the final product, depending on the specific substituents desired.Physical and Chemical Properties Analysis
The physical and chemical properties of “N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N’-(4-methoxyphenyl)thiourea” would depend on its exact molecular structure. Typically, properties such as melting point, solubility, and stability would be determined experimentally. For instance, a related compound, N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-5-nitro-1H-pyrrole-2-carboxamide, was reported to have a melting point of 278-280°C .Scientific Research Applications
Synthesis and Characterization
- Research efforts have been directed toward the design, synthesis, and pharmacological evaluation of pyrazoline-based derivatives, including thiazolidin-4-one compounds, which exhibit promising properties as anticancer and antiviral (HIV) agents. These compounds are characterized by their physical and spectral data, confirming their structures and potential bioactivities (Patel et al., 2013).
Antimicrobial Activity
- Another area of research involves analyzing the antimicrobial activity of pyrazole derivatives. These compounds have been screened for their antibacterial and antifungal properties, demonstrating significant efficacy against various microbial strains. The study underscores the role of molecular docking in understanding the interactions between these compounds and microbial proteins, offering insights into their potential as antimicrobial agents (Viji et al., 2020).
Anticancer Properties
- The apoptotic activities of new pyrazole thiourea derivatives have been investigated in cancer cell lines, revealing some compounds' ability to induce apoptosis effectively. These findings highlight the therapeutic potential of these derivatives in cancer treatment, particularly by modulating tumor necrosis factor receptors and affecting cell cycle phases (Nițulescu et al., 2015).
Corrosion Inhibition
- Pyrazole derivatives have also been studied for their corrosion inhibition capabilities on mild steel in acidic media. Such compounds offer significant protection against corrosion, demonstrating their practical application in extending the lifespan of metal structures in corrosive environments. This research integrates computational and electrochemical analyses to elucidate the mechanisms underlying their inhibition efficiency (Saraswat & Yadav, 2020).
Analgesic Activity
- The synthesis of pyrazole-containing compounds and their evaluation as potential analgesic agents represent another avenue of research. Some derivatives have shown significant analgesic effects, suggesting their utility in developing new pain management therapies. This area of study combines synthetic chemistry with biological testing to identify compounds with promising analgesic properties (Khalifa et al., 2019).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various biological targets, including multiple receptors .
Mode of Action
It is known that the compound’s interaction with its targets can lead to changes in cellular processes .
Biochemical Pathways
Similar compounds have been found to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Result of Action
Similar compounds have shown promising antimicrobial, antitubercular, and anti-hiv activities .
Future Directions
The future directions for research on “N-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-N’-(4-methoxyphenyl)thiourea” could include further exploration of its pharmacological effects, optimization of its synthesis process, and investigation of its mechanism of action. Given the known antileishmanial and antimalarial activities of pyrazole-bearing compounds , there may be potential for the development of new therapeutic agents based on this compound.
Properties
IUPAC Name |
1-[5-(4-chlorophenyl)-1H-pyrazol-3-yl]-3-(4-methoxyphenyl)thiourea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN4OS/c1-23-14-8-6-13(7-9-14)19-17(24)20-16-10-15(21-22-16)11-2-4-12(18)5-3-11/h2-10H,1H3,(H3,19,20,21,22,24) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEAAQLGCAQRKIJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)NC2=NNC(=C2)C3=CC=C(C=C3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN4OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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